molecular formula C18H14N6O5S B2426498 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-28-3

2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2426498
CAS No.: 1116071-28-3
M. Wt: 426.41
InChI Key: LPCDRIRAOVUUKL-UHFFFAOYSA-N
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Description

2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14N6O5S and its molecular weight is 426.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O5S/c25-15(22-17-19-8-20-23-17)7-30-18-21-12-5-14-13(28-9-29-14)4-11(12)16(26)24(18)6-10-2-1-3-27-10/h1-5,8H,6-7,9H2,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDRIRAOVUUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC(=O)NC4=NC=NN4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1116071-28-3) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₄N₆O₅S
Molecular Weight426.4 g/mol
CAS Number1116071-28-3

The structure of the compound features a quinazoline core with various functional groups that contribute to its biological activity. The presence of the furan moiety and triazole ring are particularly significant in enhancing its pharmacological properties.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. The compound under review has been evaluated for its potential against various cancer cell lines, particularly breast cancer.

Case Study: Anticancer Activity

In a study published in PMC, quinazoline derivatives were synthesized and tested for cytotoxicity using the MTT assay against MCF-7 breast cancer cells. The results indicated that the compound demonstrated a notable inhibition of cell proliferation, with an IC50 value significantly lower than that of the control group .

Antimicrobial Effects

Quinazoline derivatives are also known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

Research Findings

A study exploring the antimicrobial activity of similar quinazoline compounds revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, there are indications that this compound may exhibit other biological activities:

  • Antifungal Activity : Preliminary data suggest effectiveness against certain fungal strains.
  • Anti-inflammatory Effects : Quinazoline derivatives have shown promise in reducing inflammation in various models.

The biological activity of 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is thought to be mediated through multiple pathways:

  • Inhibition of Kinase Activity : Quinazolines often act as kinase inhibitors, which are crucial in cancer cell signaling.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may interact with DNA or inhibit enzymes involved in DNA replication.

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